(2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is a synthetic organic compound known for its unique structure, which combines a methoxynaphthalene moiety with a propylindole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and 1-propylindole as the primary starting materials.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired methanone compound.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone has found applications in various fields:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxynaphthalen-1-yl)-(1-ethylindol-3-yl)methanone
- (2-Methoxynaphthalen-1-yl)-(1-methylindol-3-yl)methanone
- (2-Methoxynaphthalen-1-yl)-(1-butylindol-3-yl)methanone
Uniqueness
(2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is unique due to its specific combination of methoxynaphthalene and propylindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
824960-73-8 |
---|---|
Molecular Formula |
C23H21NO2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2-methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO2/c1-3-14-24-15-19(18-10-6-7-11-20(18)24)23(25)22-17-9-5-4-8-16(17)12-13-21(22)26-2/h4-13,15H,3,14H2,1-2H3 |
InChI Key |
RTGIZGGGWCYGAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.